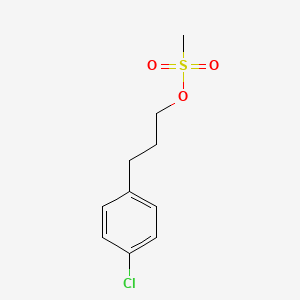

3-(4-氯苯基)丙基甲磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

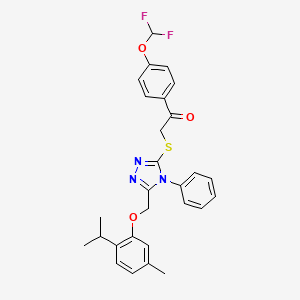

“3-(4-Chlorophenyl)propyl methanesulfonate” is a chemical compound with the molecular formula C10H13ClO3S . It belongs to the family of organosulfates. It is a colorless liquid that is slightly soluble in water.

Synthesis Analysis

This compound can be synthesized through the reaction between 4-chlorophenylpropanol and methanesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane.Molecular Structure Analysis

The molecular structure of “3-(4-Chlorophenyl)propyl methanesulfonate” consists of a methanesulfonate group attached to a propyl group, which is further attached to a 4-chlorophenyl group . The average mass of the molecule is 248.726 Da .Chemical Reactions Analysis

As an organosulfate, “3-(4-Chlorophenyl)propyl methanesulfonate” can act as a sulfonating agent for various organic compounds, including alcohols, amines, and phenols.Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 401.5±28.0 °C at 760 mmHg, and a flash point of 196.6±24.0 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .科学研究应用

合成和化学反应

甲磺酸盐的合成:甲磺酸催化的 1-(4-氯和 2,4-二氯苯基)-2-(1-甲基-2-咪唑基)乙酮反应生成甲磺酸盐,证明了在化学合成中的潜在应用 (Upadhyaya 等,1997).

抗真菌剂合成:α-(4-氯苯基)-α-[1-(2-氯苯基)乙烯基]-1H-1,2,4-三唑-1-乙醇的甲磺酸盐被开发用于治疗和预防全身真菌感染,表明其在药物化学中的相关性 (PestiJaan 等,1998).

环境和生物学研究

甲磺酸的微生物代谢:甲磺酸作为硫生物地球化学循环中的关键中间体,被各种需氧菌用作生长所需的硫和碳来源,揭示了其环境意义 (Kelly 和 Murrell,1999).

植物中的环境运动:研究了 2,4-二氯苯基甲磺酸盐在植物根中的运动,显示了其在植物系统中的吸收和分布。这突出了其潜在的环境影响和在农业研究中的应用 (Rader 等,1970).

催化和材料科学应用

催化活性:对磺酸功能化的介孔 SBA-15 用于各种化合物的单锅合成进行的研究揭示了甲磺酸盐衍生物在有机合成中的催化潜力 (Naik 等,2010).

电化学研究:研究了甲磺酸介质中 Ce3+/4+ 氧化还原对的电化学行为,突出了其在电化学中的应用,特别是在氧化还原液流电池中 (Nikiforidis 等,2014).

新型化合物的合成:二乙基锡(甲氧基)甲磺酸盐的合成及其在创建三维自组装中的应用展示了甲磺酸盐在材料科学中的应用 (Shankar 等,2011).

作用机制

The methane sulfonate esters of dihydric and polyhydric alcohols are biological alkylating agents since their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

安全和危害

未来方向

属性

IUPAC Name |

3-(4-chlorophenyl)propyl methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3S/c1-15(12,13)14-8-2-3-9-4-6-10(11)7-5-9/h4-7H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPANKSZVBOAPFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCC1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-diphenyl-4-[3-(trifluoromethyl)phenyl]-4H-1,3,5-thiadiazine](/img/structure/B2402787.png)

![2,2-Difluorobicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B2402791.png)

![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2402792.png)

![4-Cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2402793.png)

![[1-[(Dimethylamino)methyl]cyclopropyl]methanethiol](/img/structure/B2402801.png)

![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2402808.png)